
6-Chloropyrimidine-4-sulfinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloropyrimidine-4-sulfinic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a sulfinic acid group at the 4th position of the pyrimidine ring. It has a molecular formula of C4H3ClN2O3S and a molecular weight of 194.60 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrimidine-4-sulfinic acid can be achieved through various methods. One common approach involves the chlorination of pyrimidine derivatives. For instance, 2,4-diamino-6-chloropyrimidine can be synthesized by chlorinating 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride . Another method involves the use of dichloroethane and thionyl chloride to chlorinate 4,6-dihydroxypyrimidine .
Industrial Production Methods
Industrial production methods for 6-Chloropyrimidine-4-sulfinic acid typically involve large-scale chlorination processes. These methods are designed to be cost-effective, environmentally friendly, and capable of producing high yields. For example, the use of phosphorus oxychloride in the chlorination process can achieve a recovery rate of over 70% .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloropyrimidine-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
6-Chloropyrimidine-4-sulfinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: Explored for its potential use in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloropyrimidine-4-sulfinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 6-Chloropyrimidine-4-sulfinic acid include:
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
4,6-Dichloropyrimidine: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
6-Chloropyrimidine-4-sulfinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfinic acid group provides unique reactivity compared to other pyrimidine derivatives, making it valuable for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C4H3ClN2O2S |
|---|---|
Peso molecular |
178.60 g/mol |
Nombre IUPAC |
6-chloropyrimidine-4-sulfinic acid |
InChI |
InChI=1S/C4H3ClN2O2S/c5-3-1-4(10(8)9)7-2-6-3/h1-2H,(H,8,9) |
Clave InChI |
NBQDNAABNVQSNF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CN=C1Cl)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


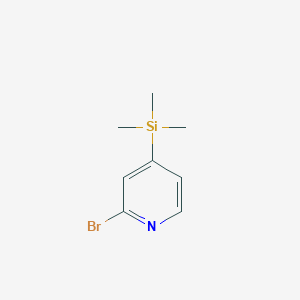

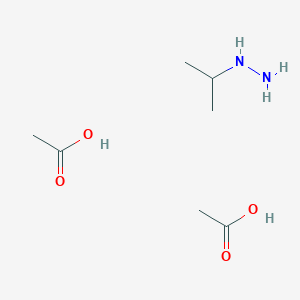
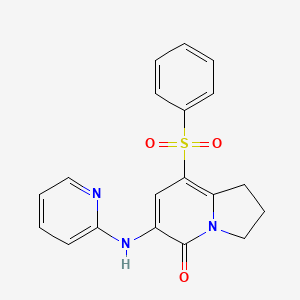
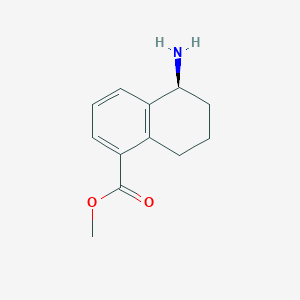




![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)
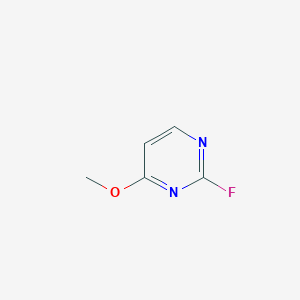
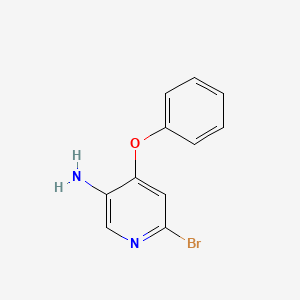
![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)

